A Senior Application Scientist's Guide to tert-Butyl (4-bromophenyl)carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery
A Senior Application Scientist's Guide to tert-Butyl (4-bromophenyl)carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Strategic Importance of a Protected Aryl Amine Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Aryl amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive compounds. However, the inherent reactivity of the amino group necessitates the use of protecting groups to prevent unwanted side reactions during synthetic transformations. tert-Butyl (4-bromophenyl)carbamate, a key building block, serves as a quintessential example of a protected aniline that offers both stability and versatile reactivity.
The tert-butoxycarbonyl (Boc) protecting group provides robust protection of the aniline nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This, coupled with the presence of a bromine atom at the para position, renders tert-butyl (4-bromophenyl)carbamate an ideal substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of tert-butyl (4-bromophenyl)carbamate, with a particular focus on its role in facilitating the synthesis of complex molecules in drug discovery.
Chemical Identity and Physicochemical Properties
CAS Number: 131818-17-2
Synonyms: N-Boc-4-bromoaniline, N-(tert-Butoxycarbonyl)-4-bromoaniline
The physicochemical properties of tert-butyl (4-bromophenyl)carbamate are summarized in the table below. These properties are critical for its handling, storage, and application in various reaction conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 272.14 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 103-106 °C | --INVALID-LINK-- |
| Boiling Point | 281.1 ± 23.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.398 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | --INVALID-LINK-- |
Synthesis and Mechanistic Considerations
The most common and efficient method for the synthesis of tert-butyl (4-bromophenyl)carbamate is the N-protection of 4-bromoaniline with di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme: N-Boc Protection of 4-Bromoaniline
Caption: General scheme for the synthesis of tert-Butyl (4-bromophenyl)carbamate.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of tert-butyl (4-bromophenyl)carbamate.
Materials:
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4-Bromoaniline (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
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4-Dimethylaminopyridine (DMAP) (catalytic amount)
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Tetrahydrofuran (THF), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a stirred solution of 4-bromoaniline (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford tert-butyl (4-bromophenyl)carbamate as a white to off-white solid.
Key Applications in Drug Discovery: The Suzuki-Miyaura Coupling
The primary utility of tert-butyl (4-bromophenyl)carbamate in drug discovery lies in its application as a substrate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the brominated aromatic ring and an organoboron species, providing a powerful tool for the construction of biaryl and substituted aromatic scaffolds that are prevalent in many drug molecules.
Mechanistic Insight into the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The use of tert-butyl (4-bromophenyl)carbamate as the aryl halide partner is advantageous due to the stability of the Boc protecting group under the reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 7.39 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 6.47 (br s, 1H, NH), 1.51 (s, 9H, C(CH₃)₃).[3]
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¹³C NMR (100 MHz, CDCl₃): δ 152.5, 137.5, 131.9, 120.0, 115.4, 80.9, 28.3.[3]
Infrared (IR) Spectroscopy
The IR spectrum of tert-butyl (4-bromophenyl)carbamate is characterized by the following key absorption bands:
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~3300-3400 cm⁻¹ (N-H stretch): A medium intensity band corresponding to the stretching vibration of the N-H bond in the carbamate functional group.
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~2980-2850 cm⁻¹ (C-H stretch): Strong absorptions from the symmetric and asymmetric stretching of the C-H bonds in the tert-butyl group and the aromatic ring.
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~1715 cm⁻¹ (C=O stretch): A strong, sharp absorption characteristic of the carbonyl group in the carbamate.
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~1520-1540 cm⁻¹ (N-H bend and C-N stretch): This "Amide II" band is typical for secondary amides and carbamates.
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~1250 cm⁻¹ (C-N and C-O stretch): Strong bands associated with the stretching vibrations of the C-N and C-O bonds of the carbamate moiety.
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, tert-butyl (4-bromophenyl)carbamate is expected to show a prominent molecular ion peak [M+H]⁺. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[4][5]
Safety and Handling
tert-Butyl (4-bromophenyl)carbamate should be handled in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
GHS Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
GHS Pictograms:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.[6]
-
P280: Wear protective gloves/eye protection/face protection.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Conclusion
tert-Butyl (4-bromophenyl)carbamate is a strategically important and versatile building block in modern organic synthesis and drug discovery. Its well-defined reactivity, commercial availability, and the robust nature of the Boc protecting group make it an invaluable tool for researchers and scientists. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, is essential for its effective application in the development of novel therapeutics and other advanced materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. rsc.org [rsc.org]
- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
